Nanaomycin A

Vue d'ensemble

Description

La nanaomycine est un antibiotique à base de quinone isolé de la bactérie Streptomyces. Elle a suscité un intérêt considérable en raison de ses activités biologiques puissantes, notamment sa capacité à inhiber les méthyltransférases de l'ADN et ses propriétés anti-inflammatoires . La nanaomycine existe sous plusieurs formes, notamment la nanaomycine A, E et K, chacune ayant des propriétés et des applications uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La nanaomycine est généralement produite par des procédés de fermentation impliquant des espèces de Streptomyces. Le bouillon de fermentation est extrait et purifié pour isoler le composé de nanaomycine souhaité. Des voies de synthèse spécifiques et des conditions réactionnelles pour la nanaomycine A, par exemple, impliquent l'utilisation de divers solvants organiques et de techniques chromatographiques pour obtenir une pureté élevée .

Méthodes de production industrielle : La production industrielle de nanaomycine implique une fermentation à grande échelle utilisant des souches optimisées de Streptomyces. Les conditions de fermentation, telles que la température, le pH et la composition des nutriments, sont soigneusement contrôlées pour maximiser le rendement. Après la fermentation, le composé est extrait, purifié et formulé pour diverses applications .

Analyse Des Réactions Chimiques

Synthetic Routes to Nanaomycin A

Two primary synthetic pathways have been developed for (±)-nanaomycin A, both starting from 2-bromo-8-methoxy-1,4-naphthoquinone (2) :

Route 1: Benzindanone Intermediate Pathway

| Step | Reaction Details | Conditions/Reagents | Product |

|---|---|---|---|

| 1 | Formation of benzindanone (3) | Multi-step synthesis from (2) | Intermediate (3) |

| 2 | Grignard reaction | Methylmagnesium iodide, HCl | Benzindene (8) |

| 3 | Oxidation | Lemieux–Johnson oxidation | Ketoaldehyde (9) |

| 4 | Conjugation | Methoxycarbonylmethylenetriphenylphosphorane | Conjugated ester (10) |

| 5 | Reductive cyclization | NaBH₄ | cis-naphthopyran (11) and trans-naphthopyran (12) (1:1.9 ratio) |

| 6 | Demethylation | Ce(IV), AlCl₃ | Quinones (15, 16) |

| 7 | Hydrolysis | – | (±)-Nanaomycin A (1) |

Route 2: Allyl Derivative Pathway

| Step | Reaction Details | Conditions/Reagents | Product |

|---|---|---|---|

| 1 | Reductive methylation | – | Bromonaphthalene (18) |

| 2 | Aldol addition | Butyllithium, acetaldehyde | Naphthylcarbinol (19) |

| 3 | Oxidation | Lemieux–Johnson oxidation | Lactol (20) |

| 4 | Wittig reaction | Trimethyl phosphonoacetate, NaH | Naphthopyrans (11, 12) (2.1:1 ratio) |

Biosynthetic Pathway

This compound is biosynthesized from nanaomycin D via enzymatic and non-enzymatic steps :

Key Reactions:

-

Enzymatic Reduction :

-

Enzyme : Nanaomycin D reductase (FAD-dependent, 68 kDa)

-

Substrates : Nanaomycin D + NADH (under anaerobic conditions)

-

Kinetics :

-

(Nanaomycin D) = 250 μM -

(NADH) = 62 μM

-

-

Product : Hydroquinone intermediate

-

-

Non-Enzymatic Cyclization :

Derivatization Reactions

This compound undergoes functional group modifications to yield bioactive derivatives :

| Derivative | Reaction | Conditions | Yield/Purity |

|---|---|---|---|

| Acetylthis compound | Acetylation | Acetic anhydride, pyridine (16 hrs, RT) | 145 mg (99% pure), m.p. 190–192°C |

| This compound methyl ester | Methylation | Diazomethane (ether, 1 hr, RT) | Column chromatography (CHCl₃:MeOH 100:1) |

Key Properties :

-

Acetylthis compound : UV

(MeOH): 235, 265, 270, 342 nm.

Chemical Stability and Reactivity

-

pH Sensitivity : Demethylation under acidic conditions (e.g., AlCl₃) generates quinone structures .

-

Redox Activity : The quinone moiety enables electron transfer, critical for DNMT3B inhibition .

-

Antimalarial Activity : Reactivity with Plasmodium falciparum targets (IC₈₀ = 33.1 nM) suggests redox-driven mechanisms .

Comparative Analysis of Synthetic vs. Biosynthetic Routes

| Parameter | Synthetic Route | Biosynthetic Route |

|---|---|---|

| Yield | Moderate (multi-step) | High (enzymatic efficiency) |

| Stereoselectivity | Mixed (cis/trans) | High (enzyme-controlled) |

| Scalability | Limited by step count | Feasible with fermentation |

This comprehensive analysis highlights this compound's versatile chemistry, from controlled synthetic strategies to enzymatically driven biosynthesis, enabling its application as a therapeutic agent and biochemical tool.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Nanaomycin A is a quinonic compound identified as a selective inhibitor of DNMT3B, with an IC50 value of approximately 500 nM. It has been shown to effectively reduce global DNA methylation levels in various cancer cell lines, leading to the reactivation of silenced tumor suppressor genes, such as RASSF1A. The mechanism involves the inhibition of DNMT3B activity without affecting DNMT1, making it a unique candidate for targeted cancer therapies.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative effects across multiple cancer cell lines:

- Cell Lines Tested : HCT116 (colon), A549 (lung), and HL60 (bone marrow).

- IC50 Values :

- HCT116: 400 nM

- A549: 4100 nM

- HL60: 800 nM

These results suggest that this compound can effectively inhibit cell viability in various types of cancer, making it a promising candidate for further development as an anticancer agent .

Neuroblastoma Treatment

Recent studies have highlighted this compound's efficacy against neuroblastoma, one of the most common childhood solid tumors. The compound was found to:

- Decrease genomic DNA methylation levels.

- Induce apoptosis in neuroblastoma cell lines.

- Upregulate expression of neuronal maturation-related mRNAs.

These findings indicate that this compound could serve as an effective therapeutic option for treating neuroblastoma by targeting DNA methylation pathways .

In Vivo Studies

In addition to in vitro studies, this compound has been evaluated in animal models:

- Animal Models : Guinea pigs were used to assess the therapeutic effects against fungal infections.

- Results : Topical application significantly improved lesion conditions and inhibited fungal growth, demonstrating this compound's potential beyond oncology .

Comparative Analysis with Other Compounds

A comparative analysis reveals that this compound exhibits superior inhibition of DNMT3B compared to other known inhibitors like harmine and resveratrol. This specificity enhances its potential as a targeted treatment option in epigenetic therapies .

Clinical Implications

The selective inhibition of DNMT3B by this compound opens avenues for developing new cancer therapeutics that minimize off-target effects commonly associated with broader-spectrum drugs.

Ongoing Research

Further research is warranted to explore:

- The long-term effects of this compound treatment on normal cells.

- Its potential combination with other therapies to enhance efficacy and reduce resistance.

Summary Table of Applications

| Application Area | Findings |

|---|---|

| Cancer Cell Lines | Effective antiproliferative effects; IC50 values ranging from 400 nM to 4100 nM |

| Neuroblastoma | Induces apoptosis; decreases DNA methylation; upregulates neuronal maturation genes |

| In Vivo Efficacy | Effective against fungal infections in animal models |

| Comparative Efficacy | More effective than harmine and resveratrol in inhibiting DNMT3B |

Mécanisme D'action

Nanaomycin exerts its effects primarily through the inhibition of DNA methyltransferases. It selectively inhibits DNMT3B, leading to the demethylation and reactivation of silenced tumor suppressor genes. The compound’s mode of action involves its reduction by the respiratory chain-linked NADH or flavin dehydrogenase, followed by autooxidation to produce reactive oxygen species .

Comparaison Avec Des Composés Similaires

Nanaomycin K: Exhibits anti-tumor activity by inhibiting epithelial-mesenchymal transition and tumor growth.

Uniqueness: this compound is unique in its selective inhibition of DNMT3B, making it a valuable tool in epigenetic research and cancer therapy . Nanaomycin E’s lower toxicity profile makes it a promising candidate for anti-inflammatory drug development .

Activité Biologique

Nanaomycin A is a quinone antibiotic known for its selective inhibition of DNA methyltransferase 3B (DNMT3B), which plays a crucial role in the regulation of gene expression and tumor suppression. This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to alter DNA methylation patterns and induce apoptosis in cancer cells.

This compound acts primarily by inhibiting DNMT3B, leading to decreased global DNA methylation levels. This inhibition can reactivate silenced tumor suppressor genes, such as RASSF1A, which is often hypermethylated in various cancers. The mechanism involves the reduction of this compound by the respiratory chain-linked NADH or flavin dehydrogenase, generating reactive oxygen species (ROS) that contribute to its antimicrobial and anticancer activities .

Biological Activity Overview

The biological activity of this compound can be summarized through various studies focusing on its effects on different cell lines, including human cancer cells and neuroblastoma models. The following table provides a comparative overview of its activity across several cell lines:

| Cell Line | IC50 (nM) | Effect on Methylation | Induced Apoptosis | References |

|---|---|---|---|---|

| HCT116 | 400 | Significant decrease | Yes | |

| A549 | 4100 | Significant decrease | Yes | |

| HL60 | 800 | Significant decrease | Yes | |

| Neuroblastoma | Varies | Decreased | Yes |

Case Studies and Research Findings

- Inhibition of DNMT3B : Research has shown that this compound selectively inhibits DNMT3B without affecting DNMT1, making it a valuable tool for studying epigenetic modifications in cancer . In vitro studies demonstrated that treatment with this compound led to a significant reduction in genomic methylation levels across various cancer cell lines.

- Effects on Neuroblastoma : In studies focused on neuroblastoma, this compound was found to decrease DNA methylation levels and induce apoptosis. It also upregulated neuronal maturation-associated mRNAs, suggesting its potential as a therapeutic agent for this childhood cancer .

- In Vivo Studies : In murine models, administration of this compound resulted in prolonged survival and significant tumor growth inhibition. However, some doses caused cachexia, indicating a need for careful dose optimization .

- Cell Cycle Impact : this compound treatment was observed to reduce the proportion of cells in the S-phase of the cell cycle while increasing G1-phase cells, indicating an arrest in cell proliferation mechanisms .

Propriétés

Numéro CAS |

52934-83-5 |

|---|---|

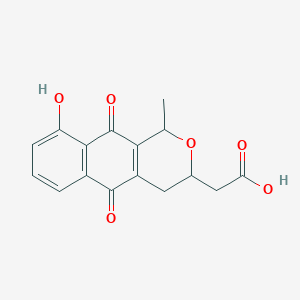

Formule moléculaire |

C16H14O6 |

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |

InChI |

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |

Clé InChI |

ZCJHPTKRISJQTN-UHFFFAOYSA-N |

SMILES |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

SMILES isomérique |

C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

SMILES canonique |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nanafrocin; Nanaomycin A; Antibiotic OS 3966A; OS-3966-A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.